10-(2-Phenylethyl)-10H-phenothiazine
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Overview
Description
10-(2-Phenylethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a 2-phenylethyl substituent at the nitrogen atom, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Phenylethyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
10-(2-Phenylethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Scientific Research Applications
10-(2-Phenylethyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(2-Phenylethyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound can modulate the activity of dopamine and serotonin receptors, which are crucial in regulating mood, behavior, and cognition. The exact pathways and molecular interactions are still under investigation, but its effects on neurotransmitter systems are believed to underlie its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine antipsychotic with a similar structure.
Uniqueness
10-(2-Phenylethyl)-10H-phenothiazine is unique due to its specific 2-phenylethyl substituent, which can influence its pharmacological profile and chemical reactivity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy and safety profile compared to other phenothiazine derivatives.
Properties
IUPAC Name |
10-(2-phenylethyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS/c1-2-8-16(9-3-1)14-15-21-17-10-4-6-12-19(17)22-20-13-7-5-11-18(20)21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMAOXFJJBPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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